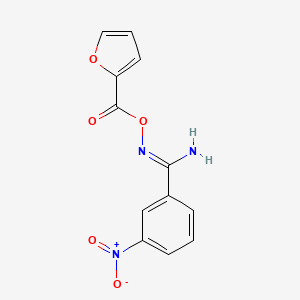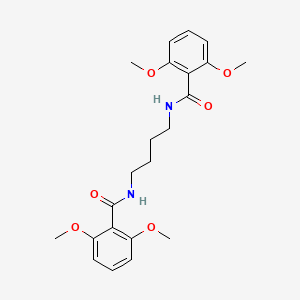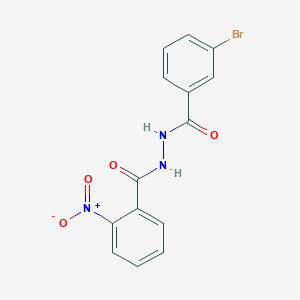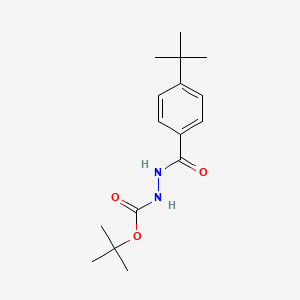
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide
Overview
Description
N-(2-furoyloxy)-3-nitrobenzenecarboximidamide, also known as FNBC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medical research. FNBC is a nitroaromatic compound that has been shown to have significant biological activity, particularly in the area of cancer research. In
Scientific Research Applications
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been shown to have potential applications in the field of cancer research. It has been reported to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been shown to inhibit the growth of tumors in animal models, suggesting that it may have therapeutic potential as an anticancer agent. In addition to its anticancer properties, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been reported to have antimicrobial activity against a variety of bacterial and fungal species.
Mechanism of Action
The mechanism of action of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide may induce the production of ROS through the activation of cellular enzymes, such as NADPH oxidase, or through the direct interaction with cellular components, such as mitochondria. The generation of ROS can lead to the induction of apoptosis, or programmed cell death, in cancer cells, which may explain the cytotoxic effects of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been shown to induce several biochemical and physiological effects in cells. It has been reported to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell division and proliferation. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its cytotoxic effects. In addition, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and stress response.
Advantages and Limitations for Lab Experiments
N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized and purified. N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide is also soluble in a wide range of solvents, which makes it suitable for use in a variety of assays and experiments. However, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has some limitations for use in lab experiments. It is a highly reactive molecule that can interact with a wide range of cellular components, which can make it difficult to study its specific effects. In addition, N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide has been reported to have some toxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide. One area of interest is the development of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide derivatives with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the cytotoxic effects of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide, including the role of ROS and DNA damage. Additionally, the potential applications of N'-(2-furoyloxy)-3-nitrobenzenecarboximidamide in other areas of medical research, such as infectious diseases and neurodegenerative disorders, warrant further investigation.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11(8-3-1-4-9(7-8)15(17)18)14-20-12(16)10-5-2-6-19-10/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNEJJAEJCOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=CO2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(furan-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B3841997.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842010.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3842023.png)
![3-chloro-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842031.png)


![4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842060.png)

![N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842072.png)
![N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842084.png)
![N-(4-{[2-(4-nitrophenyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3842103.png)
![N'-[1-(2-chlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842110.png)
![N,N-dimethyl-1-{2-[(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)methyl]phenyl}methanamine](/img/structure/B3842117.png)
![N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide](/img/structure/B3842127.png)